Chlorophyll a

Übersicht

Beschreibung

Chlorophyll A ist ein grünes Pigment, das in den Chloroplasten von Pflanzen, Algen und Cyanobakterien vorkommt. Es spielt eine entscheidende Rolle bei der Photosynthese, dem Prozess, bei dem Lichtenergie in chemische Energie umgewandelt wird. This compound absorbiert Licht am effizientesten in den violetten und blauen sowie orangen und roten Wellenlängen und reflektiert grünes Licht, was Pflanzen ihre charakteristische grüne Farbe verleiht .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound kann aus pflanzlichem Material mit organischen Lösungsmitteln wie Aceton, Ethanol oder Methanol extrahiert werden. Der Extraktionsprozess beinhaltet typischerweise das Mahlen des Pflanzenmaterials, gefolgt von Lösungsmittelextraktion und Zentrifugation, um das Chlorophyll von anderen Pflanzenbestandteilen zu trennen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen, wie z. B. Spinat oder Algen. Der Prozess umfasst die Ernte des Pflanzenmaterials, die Trocknung und die Lösungsmittelextraktion. Das extrahierte Chlorophyll wird dann mit Techniken wie Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorophyll A can be extracted from plant material using organic solvents such as acetone, ethanol, or methanol. The extraction process typically involves grinding the plant material, followed by solvent extraction and centrifugation to separate the chlorophyll from other plant components .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, such as spinach or algae. The process includes harvesting the plant material, drying, and solvent extraction. The extracted chlorophyll is then purified using techniques such as chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chlorophyll A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann zu Pheophytin oxidiert werden, einem magnesiumfreien Derivat. Diese Reaktion tritt typischerweise unter sauren Bedingungen auf.

Reduktion: this compound kann zu Chlorophyllid reduziert werden, was die Entfernung der Phytolkette beinhaltet.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen das zentrale Magnesiumion durch andere Metallionen ersetzt wird

Hauptprodukte:

Pheophytin: Entsteht durch die Oxidation von this compound.

Chlorophyllid: Entsteht durch die Reduktion von this compound.

Metallsubstituierte Chlorophylle: Entstehen durch Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chlorophyll A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als natürlicher Farbstoff und zur Untersuchung photochemischer Reaktionen.

Biologie: Wesentlich für die Untersuchung der Photosynthese und der Pflanzenphysiologie.

Medizin: Untersucht wegen seiner möglichen entzündungshemmenden und antioxidativen Eigenschaften

Industrie: Als natürlicher Farbstoff in der Lebensmittelindustrie und zur Umweltüberwachung zur Beurteilung der Wasserqualität

5. Wirkmechanismus

This compound absorbiert Lichtenergie und überträgt sie an das Reaktionszentrum des Photosystems II in den Chloroplasten. Diese Energie wird verwendet, um die Elektronentransportkette anzutreiben, was zur Produktion von Adenosintriphosphat und Nicotinamidadenindinukleotidphosphat führt, die für die Synthese von Kohlenhydraten aus Kohlendioxid und Wasser essentiell sind .

Ähnliche Verbindungen:

Chlorophyll B: Unterscheidet sich von this compound durch eine Aldehydgruppe anstelle einer Methylgruppe.

Chlorophyll C, D, E und F: Diese Chlorophylle haben Variationen in ihren Seitenketten und werden in verschiedenen Arten von Algen und Bakterien gefunden

Eindeutigkeit: this compound ist einzigartig in seiner Fähigkeit, als primärer Elektronendonor in der Elektronentransportkette während der Photosynthese zu wirken. Es ist das häufigste Chlorophyll in oxygenen photosynthetischen Organismen und ist essentiell für die Umwandlung von Lichtenergie in chemische Energie .

Wirkmechanismus

Chlorophyll A absorbs light energy and transfers it to the reaction center of photosystem II in the chloroplasts. This energy is used to drive the electron transport chain, leading to the production of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate, which are essential for the synthesis of carbohydrates from carbon dioxide and water .

Vergleich Mit ähnlichen Verbindungen

Chlorophyll B: Differs from Chlorophyll A by having an aldehyde group instead of a methyl group.

Chlorophyll C, D, E, and F: These chlorophylls have variations in their side chains and are found in different types of algae and bacteria

Uniqueness: this compound is unique in its ability to act as the primary electron donor in the electron transport chain during photosynthesis. It is the most abundant chlorophyll in oxygenic photosynthetic organisms and is essential for the conversion of light energy into chemical energy .

Biologische Aktivität

Chlorophyll a is a vital pigment found in plants, algae, and cyanobacteria, playing a crucial role in photosynthesis by absorbing light energy. Beyond its fundamental role in photosynthesis, this compound exhibits various biological activities that contribute to human health and environmental sustainability. This article explores the biological activity of this compound, highlighting its antioxidant properties, potential anticancer effects, and implications for health.

Chemical Structure and Properties

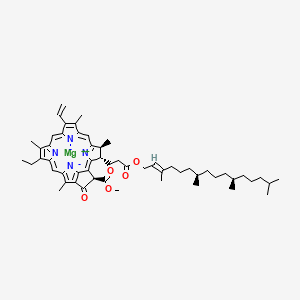

This compound is characterized by its unique chemical structure, which includes a porphyrin ring with a central magnesium atom and a long hydrophobic tail. This configuration allows this compound to effectively capture light energy and also contributes to its bioactive properties. The hydrophobic side chain enhances its interaction with biological membranes, facilitating cellular uptake and signaling pathways .

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant capacity . Research has shown that chlorophylls can scavenge free radicals, thereby mitigating oxidative stress within cells. This property is crucial in preventing cellular damage that can lead to various diseases, including cancer and cardiovascular disorders. This compound's ability to modulate oxidative stress is attributed to its structural characteristics, which enable it to interact with reactive oxygen species (ROS) effectively .

Anticancer Effects

This compound has garnered attention for its anticancer properties . Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro and in vivo. For instance, research involving pancreatic cancer cell lines (PaTu-8902, MiaPaCa-2, and BxPC-3) revealed that this compound exhibited dose-dependent antiproliferative effects. It was found to significantly reduce tumor size in xenotransplanted nude mice models . The mechanism behind these effects includes the suppression of heme oxygenase (HMOX) expression, leading to alterations in the redox status of cancer cells .

Antimutagenic and Antigenotoxic Properties

This compound also demonstrates antimutagenic and antigenotoxic activities. It has been shown to bind with carcinogens in the intestinal lumen, preventing their absorption into the body. This binding action helps reduce the risk of mutagenesis induced by dietary carcinogens such as aflatoxins. Clinical studies have indicated that chlorophyllin supplementation can lower aflatoxin bioavailability in exposed individuals, suggesting its potential as a dietary chemopreventive agent .

Bioavailability and Metabolism

The bioavailability of this compound is influenced by its chemical structure and the food matrix from which it is derived. Recent studies have indicated that chlorophyll derivatives formed during digestion exhibit enhanced bioactivity compared to native chlorophylls. However, there remains a need for comprehensive studies on the pharmacokinetics of these compounds in humans . Understanding how this compound is metabolized will be crucial for developing effective dietary recommendations.

Case Studies

Several case studies highlight the impact of this compound on health:

- Pancreatic Cancer Study : A study demonstrated that this compound significantly reduced pancreatic tumor size in mice models, indicating its potential as an adjunct therapy for cancer treatment .

- Dietary Intake Impact : A clinical study revealed that patients who reduced their intake of chlorophyll-rich foods experienced an increased incidence of colon cancer, underscoring the protective role of chlorophyll against carcinogenesis .

- Antioxidant Effects : Research has shown that dietary supplementation with chlorophyll can enhance antioxidant defenses in humans, promoting overall health and reducing disease risk .

Eigenschaften

IUPAC Name |

magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNHDLDRLWWWCB-AENOIHSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18025-08-6 | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-κN23,κN24,κN25,κN26]-, (SP-4-2)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18025-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

893.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy blue-black solid; [Merck Index], Solid | |

| Record name | Chlorophyll a | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-61-8 | |

| Record name | Chlorophyll a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, [3,7,11,15-tetramethyl-2-hexadecenyl 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-, [SP-4-2-[3S-[3α(2E,7S*,11S*),4β,21β]]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 120 °C | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.